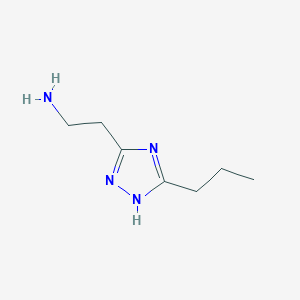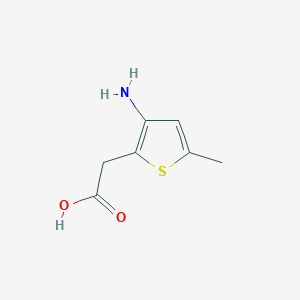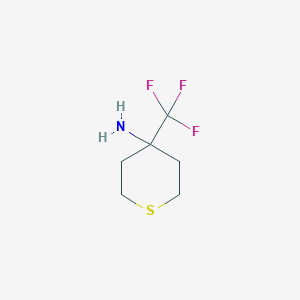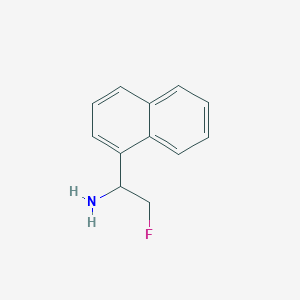
8-Bromo-6-methylisoquinoline-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-methylisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C₁₀H₇BrClNO₂S and a molecular weight of 320.59 g/mol . This compound is primarily used in research and development settings due to its unique chemical properties.
Métodos De Preparación
The synthesis of 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 6-methylisoquinoline followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Análisis De Reacciones Químicas
8-Bromo-6-methylisoquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Bromo-6-methylisoquinoline-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Limited use in the development of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action for 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles in various chemical reactions. This property makes it useful in the synthesis of complex organic compounds. The molecular targets and pathways involved are specific to the reactions it participates in .
Comparación Con Compuestos Similares
Similar compounds to 8-Bromo-6-methylisoquinoline-5-sulfonyl chloride include:
6-Methylisoquinoline: Lacks the bromine and sulfonyl chloride groups, making it less reactive.
8-Bromoisoquinoline: Lacks the sulfonyl chloride group, limiting its use in certain reactions.
5-Sulfonyl chloride isoquinoline: Lacks the bromine and methyl groups, affecting its reactivity and applications.
This compound is unique due to the presence of both bromine and sulfonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C10H7BrClNO2S |
|---|---|
Peso molecular |
320.59 g/mol |
Nombre IUPAC |
8-bromo-6-methylisoquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7BrClNO2S/c1-6-4-9(11)8-5-13-3-2-7(8)10(6)16(12,14)15/h2-5H,1H3 |
Clave InChI |
NFWVVWZRBKIAFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=NC=CC2=C1S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13199107.png)






![5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B13199143.png)
![2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13199147.png)
![Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13199157.png)
![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)


